Olivomycin D - 6988-60-9

Olivomycin D

Catalog Number: EVT-3480864
CAS Number: 6988-60-9
Molecular Formula: C47H66O22
Molecular Weight: 983 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Olivomycin D is classified as a glycosylated antibiotic. The classification is based on its structural features, which include a core aglycone moiety linked to multiple sugar units. This structural arrangement is typical of compounds within the aureolic acid family, which are known for their ability to bind DNA and inhibit transcription processes in cells . The source organism, Streptoverticillium cinnamoneum, plays a crucial role in the biosynthesis of Olivomycin D, utilizing specific enzymatic pathways to produce this compound.

Synthesis Analysis

Methods and Technical Details

  1. Natural Extraction:
    • Cultivation of Streptoverticillium cinnamoneum in suitable media.
    • Isolation of Olivomycin D through solvent extraction followed by chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC).
  2. Synthetic Approaches:
    • Glycosylation Reactions: Employing activated sugar donors in reactions with nucleophiles to construct the glycosidic linkages.
    • Free Radical Reactions: Utilizing sequential diastereoselective free radical reactions to assemble complex sugar structures that form part of the Olivomycin D framework .
    • Total Synthesis: Recent studies have explored total synthesis routes that construct the entire molecule from simpler precursors, allowing for greater control over stereochemistry and functionalization .
Molecular Structure Analysis

Structure and Data

Olivomycin D's molecular structure consists of a tricyclic aglycone core linked to several sugar moieties. The exact configuration includes multiple hydroxyl groups and acyl substituents that contribute to its biological activity.

  • Molecular Formula: C₁₉H₃₅O₁₃
  • Molecular Weight: 413.48 g/mol
  • Structural Characteristics:
    • A tricyclic aglycone backbone.
    • Multiple sugar units (typically deoxysugars) attached via glycosidic bonds.
    • Presence of functional groups such as hydroxyls and acetyls, which are crucial for its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Olivomycin D undergoes various chemical reactions that can modify its structure and enhance its biological properties:

  1. Oxidation Reactions: These can alter functional groups on the sugar moieties or aglycone, potentially increasing cytotoxicity or changing binding affinities.
  2. Acylation Reactions: Modifications involving acyl groups can impact the flexibility and binding characteristics of the compound when interacting with DNA or RNA .
  3. Glycosylation Reactions: These are crucial for constructing the glycosidic linkages essential for maintaining the antibiotic's bioactivity.
Mechanism of Action

Process and Data

The mechanism of action for Olivomycin D primarily involves its interaction with DNA:

  • DNA Binding: Olivomycin D forms complexes with double-stranded DNA, particularly at GC-rich regions. This binding inhibits transcription by preventing RNA polymerase from accessing the DNA template .
  • Topoisomerase Inhibition: The antibiotic has been shown to inhibit topoisomerase I activity, which is essential for DNA replication and transcription processes.
  • Cytotoxicity: The resultant interference in gene expression leads to apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Olivomycin D exhibits specific physical and chemical properties that are relevant for its application as an antibiotic:

  • Solubility: Generally soluble in organic solvents but may exhibit limited solubility in water due to its complex structure.
  • Stability: Stability can vary based on pH and temperature; degradation may occur under extreme conditions.
  • Spectral Properties: Characterized by distinct absorption maxima in UV-visible spectroscopy, which aids in analytical identification .
Applications

Scientific Uses

Olivomycin D has several scientific applications:

  • Anticancer Research: Due to its cytotoxic effects, it is being investigated as a potential therapeutic agent against various cancers.
  • Molecular Biology Tools: Its ability to bind DNA makes it useful in studies involving gene expression regulation and chromatin structure analysis .
  • Pharmaceutical Development: Ongoing research aims to develop modified derivatives with improved efficacy and reduced side effects for clinical use.
Biosynthetic Pathways and Genetic Engineering of Olivomycin D

Modular Polyketide Synthase (PKS) Architecture in Aureolic Acid Biosynthesis

Olivomycin D, a member of the aureolic acid antibiotics, is synthesized via a type I modular polyketide synthase (PKS) system. This megasynthetase adopts a multi-domain architecture organized into catalytic modules that sequentially extend and modify the polyketide backbone. Each module minimally contains a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. Recent cryo-electron microscopy (cryo-EM) and X-ray crystallography studies reveal that PKS modules function as asymmetric homodimers with two "reaction chambers" operating asynchronously. This spatial arrangement allows concurrent catalytic events: while one monomer engages in chain elongation, the other may perform β-keto processing [2] [9].

In Streptomyces strains producing aureolic acids, the PKS assembly line initiates with a starter unit (typically acetyl-CoA) followed by iterative decarboxylative condensations of malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA extender units. The nascent polyketide chain remains tethered to ACP domains via thioester linkages during its stepwise translocation between catalytic sites. Structural analyses of the lasalocid PKS (Lsd14) demonstrate that ACP domains undergo dramatic conformational shifts, docking alternately with KS domains for chain elongation and ketoreductase (KR) domains for β-carbon modification. This dynamic domain interplay ensures regiospecific cyclization of the nascent chain into the tricyclic aglycone core shared by olivomycin D and related compounds like mithramycin [6] [9].

Table 1: Core PKS Domains in Olivomycin D Biosynthesis

DomainFunctionStructural Features
Ketosynthase (KS)Catalyzes decarboxylative condensation of extender units to growing chainConserved Cys-His-His catalytic triad; dimerization site
Acyltransferase (AT)Selects malonyl/methylmalonyl extender units and loads onto ACPSignature GHSxG motif; specificity-conferring residues
Acyl Carrier Protein (ACP)Transports intermediates between catalytic domainsPantetheine-binding Ser residue; helical bundle fold
Ketoreductase (KR)Reduces β-keto groups to hydroxyl moietiesRossmann fold; NADPH-dependent

Role of Glycosyltransferases in Olivomycin D Oligosaccharide Assembly

Glycosyltransferases (GTs) catalyze the regiospecific attachment of deoxysugars to the olivomycin D aglycone, a critical step for bioactivity. Olivomycin D’s oligosaccharide chain typically comprises L-oleandrose, D-olivose, and L-rhodinose, activated as deoxythymidine diphosphate (dTDP) donors. GTs adopt GT-B fold structures characterized by two Rossmann-like domains (N-terminal for acceptor binding, C-terminal for donor recognition) connected by a flexible hinge. The OleG2 GT in Streptomyces antibioticus exemplifies this mechanism, transferring L-oleandrose to C12-OH of the aglycone [1] [3].

Combinatorial studies demonstrate remarkable GT plasticity:

  • Sugar Donor Flexibility: OleD GT accepts >30 distinct NDP-sugars due to minimal steric constraints in its donor-binding pocket [3].
  • Acceptor Promiscuity: LanGT1 (a D-olivosyltransferase) glycosylates non-native aglycones like erythronolide B when expressed heterologously [10].Critical specificity determinants reside in the N-terminal domain. Chimeric GT engineering of urdamycin GTs (UrdGT1b/UrdGT1c) identified a 31-amino acid segment (residues 52–82) governing both donor and acceptor selectivity. Mutations here enable reprogramming of glycosylation patterns—e.g., swapping residues between LanGT1 and LanGT4 redirected L-rhamnose instead of D-olivose attachment [7] [10].

Table 2: Glycosyltransferases in Olivomycin D Assembly

GlycosyltransferaseSugar TransferredAttachment SiteStructural Determinants of Specificity
OleG2L-OleandroseAglycone C3-OHN-domain loops N3/N5; hydrophobic acceptor pocket
LanGT1D-OlivoseL-Oleandrose C4-OHN-terminal residues 52–82; conserved His226
LanGT4L-RhodinoseD-Olivose C3-OHHelix N5; catalytic Asp/Glu motif

Post-PKS Modifications: Acylation and Methylation Patterns in Olivomycin D

Following aglycone assembly and glycosylation, olivomycin D undergoes tailored enzymatic decorations:

  • Methylation: S-Adenosylmethionine (SAM)-dependent methyltransferases (MTs) modify sugar hydroxyl groups. The OleY MT in S. antibioticus catalyzes 4-O-methylation of L-oleandrose, enhancing membrane permeability. MT specificity is governed by substrate docking geometry; mutations in OleY’s Rossmann fold abolish methylation without affecting sugar transfer [1] [8].
  • Oxidative Cleavage: Cytochrome P450 monooxygenases (e.g., OleP) mediate C8–C8a epoxidation and subsequent ring cleavage, forming the characteristic aureolic acid tricyclic system. Isotope labeling confirms this scaffold derives from a single 20-carbon polyketide backbone via intramolecular aldol condensations [8].
  • Acylation: Acyltransferases esterify sugar residues with acetyl or propionyl groups. In olivomycin A (structurally analogous to olivomycin D), acylation at L-rhodinose C3 enhances DNA minor-groove binding affinity. This modification requires prior glycosylation, indicating sequential catalytic ordering [5] [8].

Table 3: Key Post-PKS Modifications in Olivomycin Biosynthesis

Enzyme ClassRepresentative EnzymeChemical ModificationImpact on Bioactivity
MethyltransferaseOleY4-O-methylation of L-oleandrose↑ Membrane penetration; ↓ enzymatic deglycosylation
Cytochrome P450OlePEpoxidation and C-ring cleavageGenerates planar chromophore for DNA intercalation
AcyltransferaseMithB (mithramycin)Propionylation of D-olivose↑ DNA-binding affinity by 10-fold

Comparative Genomics of Streptomyces Strains Producing Olivomycin D

Genomic analysis of olivomycin-producing Streptomyces strains reveals conserved biosynthetic gene clusters (BGCs) with modular variations dictating structural diversity:

  • Core PKS Genes: All aureolic acid producers (e.g., S. antibioticus OlivBC, S. argillaceus MtrBC) share homologous ketosynthase domains (KSα, KSβ) with >85% sequence identity. These domains encode the aglycone-forming modules, corroborating their common polyketide origin [8].
  • Sugar Biosynthesis Loci: Strains diverging in deoxysugar repertoires (e.g., olivomycin vs. mithramycin) exhibit polymorphisms in nucleotide sugar pathway genes. S. antibioticus uniquely harbors oleV (dTDP-glucose 4,6-dehydratase) and oleU (C3 ketoreductase), enabling L-oleandrose biosynthesis absent in mithramycin producers [1] [8].
  • Horizontal Gene Transfer (HGT): The olivomycin BGC (olv) resides near plasmid-integration hotspots, flanked by transposase pseudogenes. This suggests HGT-mediated dissemination across Streptomyces populations, explaining its discontinuous taxonomic distribution [8].

Notably, BGC size correlates with structural complexity: Olivomycin D’s cluster (∼55 kb) encodes fewer GTs than landomycin (∼70 kb), resulting in a shorter oligosaccharide chain. Such comparative frameworks enable targeted cluster editing—e.g., inserting lanGT4 into olv BGC introduced L-rhodinose, yielding a "hybrid" olivomycin analog with enhanced solubility [10].

Properties

CAS Number

6988-60-9

Product Name

Olivomycin D

IUPAC Name

[(2R,3S,4R,6S)-6-[[(6S,7S)-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate

Molecular Formula

C47H66O22

Molecular Weight

983 g/mol

InChI

InChI=1S/C47H66O22/c1-17(48)38(53)43(58)46(60-8)26-11-24-9-23-10-25(66-34-16-31(45(21(5)64-34)65-22(6)49)68-33-14-29(52)44(59-7)20(4)63-33)12-27(50)36(23)41(56)37(24)42(57)47(26)69-35-15-30(40(55)19(3)62-35)67-32-13-28(51)39(54)18(2)61-32/h9-10,12,17-21,26,28-35,38-40,44-48,50-56H,11,13-16H2,1-8H3/t17-,18-,19-,20-,21-,26+,28-,29-,30-,31-,32+,33-,34+,35+,38+,39-,40-,44+,45+,46+,47+/m1/s1

InChI Key

UACNEZBMTOCXQV-MJDWOOTDSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@H]3[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)O[C@H]6C[C@H]([C@H]([C@H](O6)C)OC(=O)C)O[C@@H]7C[C@H]([C@H]([C@H](O7)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O

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